An In-depth Technical Guide to 3-Chloro-4-methylphenyl Isothiocyanate: Properties, Synthesis, and Applications
An In-depth Technical Guide to 3-Chloro-4-methylphenyl Isothiocyanate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-4-methylphenyl isothiocyanate is an aromatic isothiocyanate that has garnered interest in medicinal and agricultural chemistry. Its utility as a versatile synthetic intermediate allows for the creation of a diverse range of heterocyclic compounds, particularly those with potential biological activities. This guide provides a comprehensive overview of the chemical properties, synthesis, and known applications of 3-chloro-4-methylphenyl isothiocyanate, with a focus on its role in the development of neuroprotective and fungicidal agents.
Chemical and Physical Properties
3-Chloro-4-methylphenyl isothiocyanate is characterized by the presence of a reactive isothiocyanate (-N=C=S) group attached to a chlorinated and methylated benzene ring.[1][2] This substitution pattern influences its reactivity and physicochemical properties.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₆ClNS | [1][3] |
| Molecular Weight | 183.66 g/mol | [1][3] |
| CAS Number | 19241-37-3 | [1][2] |
| Boiling Point | 127 °C | [4] |
| Density | 1.24 g/cm³ | [4] |
| Refractive Index | 1.653 | [4] |
| Solubility | Insoluble in water; Soluble in chloroform, ethyl acetate | [4][5] |
| Sensitivity | Moisture sensitive | [5] |
Molecular Structure:
Caption: Molecular structure of 3-Chloro-4-methylphenyl isothiocyanate.
Spectroscopic Characterization (Representative Data)
¹H NMR (proton nuclear magnetic resonance): The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl group protons. The aromatic region would likely display a complex splitting pattern due to the substitution on the benzene ring. The methyl group protons would appear as a singlet.
¹³C NMR (carbon-13 nuclear magnetic resonance): The ¹³C NMR spectrum would show distinct signals for each of the eight carbon atoms in the molecule. The isothiocyanate carbon typically appears in the range of 125-140 ppm.[6] Aromatic carbons resonate between 120 and 150 ppm, and the methyl carbon would be found in the aliphatic region (around 20 ppm).[7][8]
IR (Infrared) Spectroscopy: The most characteristic feature in the IR spectrum of an isothiocyanate is the strong, broad absorption band corresponding to the asymmetric stretching of the -N=C=S group, which typically appears in the region of 2000-2200 cm⁻¹.[9]
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (183.66 g/mol ).[1][3] The fragmentation pattern would be influenced by the presence of the chlorine atom, leading to characteristic isotopic peaks.
Synthesis
The synthesis of 3-chloro-4-methylphenyl isothiocyanate can be achieved from its corresponding primary amine, 3-chloro-4-methylaniline. Several general methods for the conversion of primary amines to isothiocyanates have been reported, with the thiophosgene method being a common approach.[9]
Proposed Synthetic Pathway:
Caption: Proposed synthesis of 3-Chloro-4-methylphenyl isothiocyanate.
Experimental Protocol (Adapted from general procedures for isothiocyanate synthesis): [9][10]
Materials:
-
3-Chloro-4-methylaniline
-
Thiophosgene
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Stirring apparatus
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a well-ventilated fume hood, dissolve 3-chloro-4-methylaniline (1 equivalent) in dichloromethane in a round-bottom flask equipped with a stirrer.
-
Cool the solution in an ice bath.
-
Slowly add a solution of thiophosgene (1.1 equivalents) in dichloromethane to the stirred amine solution via a dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by adding saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Note: Thiophosgene is highly toxic and corrosive. This reaction should be performed with extreme caution in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Chemical Reactivity and Applications
The primary reactivity of 3-chloro-4-methylphenyl isothiocyanate is centered on the electrophilic carbon atom of the isothiocyanate group, which readily undergoes nucleophilic attack. This reactivity makes it a valuable precursor for the synthesis of various sulfur and nitrogen-containing heterocycles.
Synthesis of Thiourea Derivatives
A common reaction of isothiocyanates is their reaction with primary or secondary amines to form N,N'-disubstituted thioureas.[11] These thiourea derivatives are of significant interest due to their wide range of biological activities, including antifungal properties.[12][13]
Reaction Scheme:
Caption: General reaction for the synthesis of thiourea derivatives.
Experimental Protocol (Adapted from general procedures for thiourea synthesis): [10][14]
Materials:
-
3-Chloro-4-methylphenyl isothiocyanate
-
A primary or secondary amine (e.g., aniline)
-
Ethanol or another suitable solvent
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
Procedure:
-
Dissolve 3-chloro-4-methylphenyl isothiocyanate (1 equivalent) in ethanol in a round-bottom flask.
-
Add the desired primary or secondary amine (1 equivalent) to the solution.
-
Heat the reaction mixture to reflux and maintain for 2-6 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The thiourea product often precipitates out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Collect the solid product by filtration, wash with cold ethanol, and dry.
-
The product can be further purified by recrystallization from a suitable solvent.
Synthesis of 1,2,4-Thiadiazole Derivatives
3-Chloro-4-methylphenyl isothiocyanate is a key reagent in the synthesis of 1,2,4-thiadiazole derivatives, which have shown potential as neuroprotective agents.[4][5] The synthesis typically involves the reaction of the isothiocyanate with an amidine, followed by an oxidative cyclization.
Reaction Scheme (Generalized):
Caption: General pathway for the synthesis of 1,2,4-thiadiazole derivatives.
Biological Significance
Neuroprotective Potential
Derivatives of 3-chloro-4-methylphenyl isothiocyanate, particularly 1,2,4-thiadiazoles, have been investigated for their neuroprotective properties.[4][5] While the specific mechanism for these derivatives is not fully elucidated, isothiocyanates, in general, are known to exert neuroprotective effects through various pathways. These include the activation of the Nrf2-antioxidant response element (ARE) pathway, which upregulates the expression of antioxidant enzymes, and the modulation of inflammatory pathways.[7]
Fungicidal Activity
Thiourea analogues synthesized from 3-chloro-4-methylphenyl isothiocyanate have demonstrated potent fungicidal activity.[4] The mechanism of action of antifungal thiourea derivatives can vary but often involves the disruption of essential cellular processes in fungi.[15][16] This can include the inhibition of key enzymes, disruption of cell membrane integrity, or interference with metabolic pathways.[12][13]
Safety and Handling
3-Chloro-4-methylphenyl isothiocyanate is a hazardous chemical and should be handled with appropriate safety precautions. It is harmful if swallowed, in contact with skin, or if inhaled, and can cause severe skin burns and eye damage.[5] It is also moisture-sensitive.[5]
Personal Protective Equipment (PPE):
-
Wear chemical-resistant gloves, protective clothing, and eye/face protection.
-
Use in a well-ventilated area or with a fume hood.
Handling:
-
Avoid contact with skin, eyes, and clothing.
-
Keep away from moisture and incompatible materials such as strong acids, bases, and oxidizing agents.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
Conclusion
3-Chloro-4-methylphenyl isothiocyanate is a valuable and reactive building block in organic synthesis. Its ability to readily form thiourea and thiadiazole derivatives has led to the development of compounds with promising neuroprotective and fungicidal activities. Further research into the specific mechanisms of action of these derivatives could lead to the development of novel therapeutic agents and agrochemicals. Researchers and drug development professionals should consider the synthetic versatility and biological potential of this compound in their future work, while adhering to strict safety protocols during its handling and use.
References
-
LookChem. Cas 19241-37-3,3-CHLORO-4-METHYLPHENYL ISOTHIOCYANATE. Available from: [Link].
-
Semantic Scholar. theoretical and experimental investigation of thiourea derivatives: synthesis, crystal structure. Available from: [Link].
-
Organic Chemistry Portal. Synthesis of 1,2,4-thiadiazoles. Available from: [Link].
-
PMC. N-(3-Chloro-4-ethoxybenzoyl)-N′-(2-methoxyphenyl)thiourea. Available from: [Link].
-
MDPI. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Available from: [Link].
-
PubMed. Antifungal and Antioxidant Activity of Thiourea Derivatives Against Nosocomial Candida auris Strains Isolated in Romania. Available from: [Link].
-
PMC. Antifungal and Antioxidant Activity of Thiourea Derivatives Against Nosocomial Candida auris Strains Isolated in Romania. Available from: [Link].
-
Semantic Scholar. Figure 3 from Near-silence of isothiocyanate carbon in (13)C NMR spectra. Available from: [Link].
-
ResearchGate. Synthesis of 1,2,4-triazole and 1,3,4-thiadiazole derivatives. Regents... Available from: [Link].
-
Chemical Papers. Isothiocyanates, XXXIX. Synthesis, infrared and ultraviolet spectra of some phenyl isothiocyanates having a heterocyclic substituent. Available from: [Link].
-
EBSCO. Mechanisms of action in antifungal drugs | Research Starters. Available from: [Link].
-
PubMed. Antifungal agents: mechanisms of action. Available from: [Link].
-
Organic Chemistry Portal. Thiourea synthesis by thioacylation. Available from: [Link].
-
PubMed. An overview on neuroprotective effects of isothiocyanates for the treatment of neurodegenerative diseases. Available from: [Link].
-
ACS Publications. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Available from: [Link].
-
Malaysian Journal of Analytical Sciences. SYNTHESIS OF THIOUREA DERIVATIVES AND BINDING BEHAVIOR TOWARDS THE MERCURY ION. Available from: [Link].
-
MDPI. Synthesis, Antifungal Activity, and 3D-QSAR Study of Novel Nopol-Derived 1,3,4-Thiadiazole-Thiourea Compounds. Available from: [Link].
-
PMC. Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities. Available from: [Link].
-
P&S Chemicals. Product information, 3-Chloro-4-methylphenyl isothiocyanate. Available from: [Link].
-
Compound Interest. a guide to 13c nmr chemical shift values. Available from: [Link].
-
PubChem. p-Tolyl isothiocyanate. Available from: [Link].
-
KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Available from: [Link].
-
NIST WebBook. 4-Chlorophenyl isothiocyanate. Available from: [Link].
-
Carl ROTH. NMR Chemical Shifts of Common Solvents as Trace Impurities. Available from: [Link].
Sources
- 1. scbt.com [scbt.com]
- 2. pschemicals.com [pschemicals.com]
- 3. 3-CHLORO-4-METHYLPHENYL ISOTHIOCYANATE | CAS: 19241-37-3 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 4. Synthesis and Biological Activity of Some New 1,3,4-Thiadiazole and 1,2,4-Triazole Compounds Containing a Phenylalanine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. Figure 3 from Near-silence of isothiocyanate carbon in (13)C NMR spectra: a case study of allyl isothiocyanate. | Semantic Scholar [semanticscholar.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. compoundchem.com [compoundchem.com]
- 9. chemicalpapers.com [chemicalpapers.com]
- 10. mjas.analis.com.my [mjas.analis.com.my]
- 11. Thiourea synthesis by thioacylation [organic-chemistry.org]
- 12. Antifungal and Antioxidant Activity of Thiourea Derivatives Against Nosocomial Candida auris Strains Isolated in Romania - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antifungal and Antioxidant Activity of Thiourea Derivatives Against Nosocomial Candida auris Strains Isolated in Romania - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
- 16. Antifungal agents: mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
